molecular formula C11H15NO2 B1313322 (1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane CAS No. 869856-07-5

(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane

Cat. No. B1313322
M. Wt: 193.24 g/mol
InChI Key: JDZSBHBIJDIACW-MRVPVSSYSA-N
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Description

“(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane” is an important intermediate in the synthesis of ivabradine . It is extensively used in heart failure treatments for patients for whom the β-blockers are contraindicated, or in combination with a β-blocker, as well as a calcium channel blocker, in the cases in which the β-blockers or calcium channel blockers alone are not able to control the disease .


Synthesis Analysis

The synthesis of “(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane” involves several steps. The process starts with the reduction of the corresponding -1-cyano compound to a racemic mixture. This mixture is then resolved to give an optically active compound. This compound is reacted with ethyl chloroformate to give the optically active N-ethoxycarbonyl compound, which is then reduced to give the final product .


Molecular Structure Analysis

The molecular formula of “(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane” is C11H15NO2 . The molecule contains a total of 30 bonds. There are 15 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 eight-membered ring, 1 primary amine (aliphatic), and 2 ethers (aromatic) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane” include reduction, resolution, reaction with ethyl chloroformate, and further reduction .


Physical And Chemical Properties Analysis

The molecular weight of “(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane” is 193.242 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound is primarily highlighted for its role in chemical synthesis processes. For instance, an efficient process for the preparation of (1S)-4,5-dimethoxy-1-[(methylamino)methyl] benzocyclobutane as an ivabradine intermediate has been described. This synthesis process is notable for its cost-efficiency, environmental friendliness, and scalability (Liu et al., 2014). In another example, the compound's derivatives were involved in reactions with o-phenylenediamine, leading to the formation of various diazabenzo compounds (Abou-Teim et al., 1981).

Protecting Groups in Amino Acid Synthesis

The compound has utility in the synthesis of amino acid derivatives, where a new protecting group, 1,2-dimethoxy-4,5-dimethylene, has been utilized. This demonstrates the compound's relevance in the synthesis and protection of sensitive chemical structures during reactions (Tayama et al., 2012).

Antimicrobial Activity

In pharmacological research, derivatives of the compound have been isolated from marine sources and have shown antimicrobial activity. For example, benzosceptrin C, containing a benzocyclobutane ring, was isolated from a marine sponge and demonstrated antimicrobial properties (Kubota et al., 2009).

Material Science

The compound also finds applications in material science, where benzocyclobutene-functionalized benzoxazine monomers and resins have been prepared. These materials show high storage moduli, high thermal stability, and potential for various industrial applications (Cheng et al., 2012).

Safety And Hazards

While specific safety and hazards information for “(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane” was not found in the retrieved documents, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for “(1S)-4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane” could involve improving the synthesis process to increase yield and purity, and reduce cost . It could also involve exploring its use in the synthesis of other pharmaceutical compounds .

properties

IUPAC Name

[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-7-3-8(6-12)9(7)5-11(10)14-2/h4-5,8H,3,6,12H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZSBHBIJDIACW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CC2=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@H](CC2=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine

CAS RN

869856-07-5
Record name 4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869856075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-DIMETHOXY-1-(AMINOMETHYL)BENZOCYCLOBUTANE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E4EZC4U3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Introduce 4,5-dimethoxy-1-cyano-benzocyclobutane (6 kg), methanol (30 liters), Raney nickel (0.6 liters) and ammonia (7.32 kg) into a hydrogenator. After having purged with nitrogen and then with hydrogen, hydrogenate at 60° C. and at 30 bar until the theoretical amount of hydrogen has been absorbed. After returning to 20° C., filter off the catalyst, rinsing it with methanol, and then evaporate off the solvent. The title compound is obtained in the form of an oil, in a quantitative yield.
Quantity
6 kg
Type
reactant
Reaction Step One
Quantity
7.32 kg
Type
reactant
Reaction Step One
Quantity
0.6 L
Type
catalyst
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One

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